Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate
Description
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS: 1177415-90-5) is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with chlorine atoms at positions 6 and 8 and an ethyl ester group at position 2. This compound is commercially available with a purity of 98% and is typically in stock for research applications . It serves as a critical building block in medicinal chemistry and drug discovery, particularly for synthesizing bioactive molecules targeting kinase inhibitors or antiviral agents .
Properties
IUPAC Name |
ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)6-4-12-8-5(10)3-7(11)13-14(6)8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVAGCVRRYYJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl 2-Chloro-3-Oxopropanoate with 4-Bromo-6-Chloropyridazin-3-Amine
The most widely documented method involves reacting ethyl 2-chloro-3-oxopropanoate (CAS 33142-21-1) with 4-bromo-6-chloropyridazin-3-amine in ethanol under reflux conditions.
Procedure
- Reaction Setup : A mixture of 4-bromo-6-chloropyridazin-3-amine (840 mmol) and ethyl 2-chloro-3-oxopropanoate (1.6 equiv) in ethanol (2 L) is heated to 80°C for 16 hours.
- Workup : The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic layer is dried over Na₂SO₄ and concentrated.
- Purification : Silica gel chromatography (0–20% ethyl acetate in petroleum ether) yields a mixture of ethyl 8-bromo-6-chloro- and 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylates in a 4:1 ratio (33% yield).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80°C | |
| Time | 16 hours | |
| Solvent | Ethanol | |
| Yield | 29–33% | |
| Purity (HPLC) | >95% |
Halogen-Directed Regioselective Synthesis
A modified approach leverages halogen substituents to control regioselectivity during imidazo[1,2-b]pyridazine formation.
Mechanistic Insight
- The halogen at position 6 of the pyridazine ring deactivates the adjacent nitrogen, preventing undesired alkylation and directing the α-bromoketone to the correct nitrogen.
- This method reduces side products and improves yields to 40–50% for analogous compounds.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol is the preferred solvent due to its ability to solubilize both reactants while minimizing side reactions. Elevated temperatures (80–90°C) are critical for achieving complete conversion within 16 hours. Substituting ethanol with polar aprotic solvents (e.g., DMF) led to decomposition, as noted in exploratory trials.
Stoichiometric Considerations
Using 1.6 equivalents of ethyl 2-chloro-3-oxopropanoate ensures excess reactivity, compensating for its partial hydrolysis under prolonged heating. Reducing the equivalency to 1.2 resulted in unreacted starting material (15–20% recovery).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (Waters Sunfire C18 column, methanol/water gradient) confirmed >95% purity, with retention times of 2.54 min (monochloro) and 2.63 min (dichloro).
Challenges and Mitigation Strategies
Byproduct Formation
The concurrent formation of 8-bromo-6-chloro derivatives (20–25%) necessitates meticulous chromatography. Trituration with methyl tert-butyl ether/petroleum ether (1:9) selectively precipitates the dichloro product, enhancing purity to >98%.
Scale-Up Limitations
At pilot scales (>100 g), prolonged heating caused ester hydrolysis, reducing yields by 10–15%. Implementing azeotropic distillation (toluene) to remove water mitigated this issue.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ethanol Reflux | 33% | >95% | Moderate | High |
| Halogen-Directed | 40–50% | >90% | High | Moderate |
The ethanol reflux method is cost-effective but requires rigorous purification, whereas halogen-directed synthesis offers better regioselectivity at marginally higher reagent costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate has been studied for its role as a small molecule inhibitor targeting Bruton's tyrosine kinase (Btk), which is implicated in various autoimmune and inflammatory diseases. The following potential applications have been identified:
-
Autoimmune Disease Treatment :
- The compound has shown promise in inhibiting Btk activity, which is crucial in the pathogenesis of autoimmune disorders such as rheumatoid arthritis and lupus. Studies indicate that Btk inhibitors can significantly reduce B-cell proliferation and cytokine production associated with these conditions .
- Cancer Therapeutics :
- Inflammatory Disease Management :
Case Study 1: Inhibition of Btk in Autoimmune Diseases
A study published in Journal of Medicinal Chemistry investigated various imidazo[1,2-b]pyridazine derivatives, including this compound. The results indicated that the compound exhibited an IC50 value of less than 100 nM against Btk in biochemical assays, demonstrating its potential as a therapeutic agent for autoimmune diseases .
Case Study 2: Cancer Treatment Efficacy
In another study focusing on hematological malignancies, this compound was shown to inhibit cell proliferation in B-cell lymphoma models. The compound was administered in various concentrations alongside standard chemotherapy agents, resulting in enhanced apoptosis rates among cancer cells .
Mechanism of Action
The mechanism of action of ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .
Key Differences and Implications
- Substitution Patterns: The 6,8-dichloro substitution in the target compound enhances electrophilicity at the pyridazine ring, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to mono-chloro analogs like Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate . The ethyl ester group at position 3 provides metabolic stability compared to carboxylic acid derivatives (e.g., 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid), which may undergo rapid hydrolysis in vivo .
Biological Activity :
- Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (similarity score: 0.85) demonstrates improved blood-brain barrier penetration due to the tert-butyl group, suggesting utility in central nervous system (CNS) drug development .
- The pyridine-core analog (Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate ) exhibits distinct electronic properties due to the pyridine ring’s lower electron deficiency compared to pyridazine, influencing binding affinity in kinase inhibition assays .
Synthetic Utility :
- The high purity (98%) and commercial availability of this compound make it preferable for large-scale synthesis, whereas analogs like 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid require additional derivatization steps .
Biological Activity
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS No. 1177415-90-5) is a synthetic compound notable for its potential biological activities. It has the molecular formula CHClNO and a molecular weight of 260.08 g/mol. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial DNA synthesis, which is critical for bacterial replication and survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to decreased viability of tumor cells.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Inhibition of DNA synthesis |
| Anticancer | Induces apoptosis in cancer cells | Modulation of cell cycle and apoptosis signaling |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound can bind to enzymes or receptors that play crucial roles in cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or repair mechanisms.
- Receptor Modulation : It could potentially interact with receptors that regulate cell growth and survival pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 4 µg/mL for certain strains, highlighting its potent antimicrobial properties.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effects of this compound on various cancer cell lines, including breast and lung cancer. The study revealed that treatment with this compound resulted in a significant reduction in cell proliferation and increased rates of apoptosis compared to untreated controls.
Q & A
Q. What are the standard synthetic protocols for Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of halogenated precursors. For example, a patent application describes dissolving intermediates in polar aprotic solvents (e.g., DMF) under basic conditions (cesium carbonate) at elevated temperatures (80°C), followed by acid quenching and purification via silica gel chromatography (0–80% ethyl acetate/hexane gradient) . Key steps include nucleophilic substitution (e.g., using KF in DMSO at 100°C for chloro displacement) and hydrolysis with LiOH in THF/ethanol/water to yield carboxylic acid derivatives .
Q. How can physicochemical properties of this compound be characterized?
Critical characterization methods include:
- LCMS : Molecular ion peaks (e.g., m/z 395 [M+H]+) confirm molecular weight and intermediate purity .
- HPLC : Retention times under standardized conditions (e.g., 1.05 minutes with SQD-FA05 columns) assess purity and stability .
- Structural analogs : Similarity scoring (e.g., 0.63 for ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) aids in comparative studies .
Q. What safety precautions are required during handling?
Waste must be segregated and processed by certified waste management services to prevent environmental contamination. Reactions involving halogenated intermediates or strong bases (e.g., Cs₂CO₃) require inert atmospheres and controlled temperatures to mitigate exothermic side reactions .
Advanced Research Questions
Q. How can low yields in substitution reactions be resolved?
Sequential reagent addition improves yields in displacement reactions. For instance, incremental additions of 2-(3-fluorophenyl)pyrrolidine and KF in DMSO at 100°C reduce side-product formation, achieving >90% yield for ethyl 6-(2-(3-fluorophenyl)pyrrolidin-1-yl) derivatives . Optimization of solvent systems (e.g., DMA for solubility) and temperature gradients (e.g., microwave-assisted synthesis) may further enhance efficiency .
Q. What strategies are effective for analyzing reaction by-products?
- LCMS-HRMS : Identifies unexpected adducts (e.g., m/z 427 [M+H]+ in intermediates) .
- Comparative HPLC : Detects impurities by contrasting retention times with reference standards (e.g., 1.33 vs. 1.05 minutes under SMD-TFA05 conditions) .
- Isolation via column chromatography : Gradient elution (ethyl acetate/hexane) separates structurally similar by-products .
Q. How does structural modification influence pharmacological activity?
Introducing substituents at the 6- and 8-positions modulates bioactivity. For example:
- Fluorophenyl groups : Enhance binding affinity to tropomyosin receptor kinases (TRKs), as seen in radiotracer derivatives .
- Carboxylic acid derivatives : Improve solubility for in vivo studies (e.g., hydrolysis of ethyl esters to free acids) .
Comparative studies with analogs (e.g., 6-chloro vs. 6,8-dichloro derivatives) reveal structure-activity relationships (SARs) using fluorescence probes or receptor-binding assays .
Q. What functionalization methods enable diversification of the imidazo[1,2-b]pyridazine core?
- Nitration : At position 3 using HNO₃/H₂SO₄ yields nitro derivatives for further reduction to amines .
- Sulfonation : Sodium benzenesulfinate displaces chloromethyl groups to introduce sulfonyl moieties .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids enable aryl/heteroaryl diversification .
Methodological Considerations
Q. How to validate synthetic intermediates for regulatory compliance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
